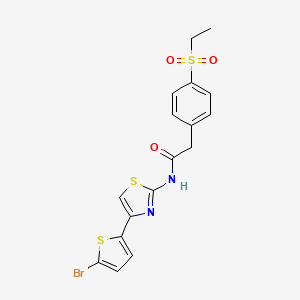

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Description

N-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a thiazole-based acetamide derivative featuring a 5-bromothiophen-2-yl substituent on the thiazole ring and a 4-(ethylsulfonyl)phenyl group on the acetamide backbone. This compound is structurally designed to integrate electron-withdrawing (bromine, sulfonyl) and aromatic (thiophene, phenyl) moieties, which are critical for modulating solubility, bioavailability, and target binding.

Properties

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3S3/c1-2-26(22,23)12-5-3-11(4-6-12)9-16(21)20-17-19-13(10-24-17)14-7-8-15(18)25-14/h3-8,10H,2,9H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMOAMVRJWFCGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core bromothiophene and thiazole structures. These intermediates are then coupled using appropriate reagents under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential therapeutic uses.

Medicine: It may serve as a lead compound in drug discovery and development.

Industry: Its unique properties can be harnessed in the development of new materials and technologies.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context in which the compound is used.

Comparison with Similar Compounds

(a) Thiazole-Acetamide Derivatives with Aromatic Substituents

- Compound 13 (): Structure: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide. Key Differences: Replaces the 5-bromothiophene with a p-tolyl group and introduces a piperazine-methoxyphenyl moiety.

- GSK1570606A (): Structure: 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide. Key Differences: Substitutes 5-bromothiophene with pyridine and replaces ethylsulfonyl with fluorophenyl.

(b) Sulfonyl-Containing Analogues

- Compound 5m (): Structure: 2-(4-Bromophenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide. Key Differences: Uses morpholinosulfonyl instead of ethylsulfonyl and includes a bromophenylamino group. Impact: Morpholinosulfonyl increases hydrophilicity and may enhance binding to sulfonyl-sensitive targets like kinases .

Physicochemical Properties

*LogP estimated using fragment-based methods (e.g., XLogP3).

Key Observations :

(a) Kinase Inhibition Potential

Thiazole-acetamide derivatives are frequently explored as kinase inhibitors (). The ethylsulfonyl group in the target compound may mimic ATP-binding motifs in kinases (e.g., hydrogen bonding with hinge regions), similar to morpholinosulfonyl in compounds .

(b) Anti-Inflammatory Activity

Piperazine-containing analogs () demonstrated MMP inhibition, suggesting that substituents on the acetamide backbone critically influence anti-inflammatory activity. The target compound’s bromothiophene may enhance steric interactions with MMP active sites compared to simpler aryl groups .

Biological Activity

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and antifungal properties, supported by relevant research findings and case studies.

Structural Overview

The compound consists of a thiazole ring linked to a brominated thiophene moiety and an ethylsulfonyl-substituted phenyl group. This configuration enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.

Anticancer Activity

Research has indicated that thiazole derivatives, including this compound, exhibit notable anticancer effects. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Line Studies : The compound was evaluated against several cancer cell lines, including A549 (lung cancer) and C6 (glioma). The MTT assay revealed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

- Mechanism of Action : The compound appears to interfere with critical cellular pathways involved in cancer cell survival. It has been shown to activate caspase pathways, leading to programmed cell death .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties:

- In Vitro Studies : The compound was tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Antifungal Activity

The compound has been explored for its antifungal potential:

- Fungal Inhibition : In vitro assays against Candida albicans revealed that the compound effectively inhibits fungal growth by targeting ergosterol biosynthesis pathways, similar to azole antifungals .

Case Studies

- Cytotoxicity Analysis : A study assessed the cytotoxic effects of the compound on NIH/3T3 cells, revealing an IC50 value of 148.26 μM, indicating selective toxicity towards cancer cells while sparing normal cells .

- Molecular Docking Studies : Molecular docking simulations indicated favorable binding interactions between the compound and key targets involved in cancer and microbial pathways. These studies suggest that the compound can effectively fit into active sites of target enzymes, enhancing its potential as a therapeutic agent .

Comparative Analysis Table

| Biological Activity | IC50 Value (μM) | Target Organism/Cell Line | Mechanism |

|---|---|---|---|

| Anticancer | 148.26 | NIH/3T3 | Caspase activation |

| Antimicrobial | Varies | Various bacterial strains | Cell wall synthesis inhibition |

| Antifungal | 1.23 | Candida parapsilosis | Ergosterol biosynthesis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.